N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Studies
- Researchers have synthesized a novel class of compounds, including thio- and furan-fused heterocycles, starting from acid derivatives. These compounds demonstrate potential in creating various fused ring systems and might be related to the chemical structure (Ergun et al., 2014).
Heterocyclic Synthesis and Antimicrobial Activity
- Another study focused on synthesizing new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, exploring their antimicrobial activities. These derivatives might share structural similarities with the compound of interest (Gad-Elkareem et al., 2011).
Cytotoxic Activity in Cancer Research
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which may have a structural resemblance, showed potent cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Deady et al., 2003).
Novel Tandem Transformations
- Research into novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis might be relevant due to structural similarities. This study could provide insights into the chemical behavior and potential applications of the compound (Pokhodylo et al., 2010).
Antimicrobial and Antifungal Activities
- The synthesis of new pyrazoline and pyrazole derivatives, including their evaluation for antimicrobial and antifungal activities, contributes to understanding the broader applications of similar heterocyclic compounds (Hassan, 2013).
Synthesis of Heterocycles for Biological Activity
- The synthesis of heterocycles containing thieno[2,3-d]pyrimidine and coumarin moieties shows the versatility of these compounds in creating biologically active molecules, which might relate to the compound of interest (Vasylyev et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(25-11-10-16-6-2-1-3-7-16)13-29-23(19-14-32-15-21(19)28-29)27-24(31)18-12-26-20-9-5-4-8-17(18)20/h1-9,12,26H,10-11,13-15H2,(H,25,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRGFGZLNDMXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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